1-[3-(Bromomethyl)-1-bicyclo[1.1.1]pentanyl]ethanone
Overview
Description
1-[3-(Bromomethyl)-1-bicyclo[111]pentanyl]ethanone is a compound that features a unique bicyclo[111]pentane structure This structure is characterized by a highly strained three-membered ring system, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Bromomethyl)-1-bicyclo[1.1.1]pentanyl]ethanone typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow synthesis, which allows for the generation of [1.1.1]propellane on demand. This method provides a straightforward and scalable approach to produce gram quantities of bicyclo[1.1.1]pentane derivatives .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Bromomethyl)-1-bicyclo[1.1.1]pentanyl]ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The ethanone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Radical Reactions: The strained bicyclo[1.1.1]pentane core can participate in radical reactions, leading to the formation of complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include substituted bicyclo[1.1.1]pentane derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-(Bromomethyl)-1-bicyclo[1.1.1]pentanyl]ethanone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[3-(Bromomethyl)-1-bicyclo[1.1.1]pentanyl]ethanone is primarily based on its ability to undergo various chemical transformations due to the strained bicyclo[1.1.1]pentane core. This strain facilitates the formation of reactive intermediates, which can interact with molecular targets and pathways in biological systems. The bromomethyl group can act as a leaving group in substitution reactions, while the ethanone moiety can participate in redox reactions, further modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)bicyclo[1.1.1]pentane: Similar structure but lacks the ethanone moiety.
Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate: Contains a carboxylate group instead of an ethanone moiety.
Uniqueness
1-[3-(Bromomethyl)-1-bicyclo[1.1.1]pentanyl]ethanone is unique due to the presence of both the bromomethyl and ethanone groups, which provide a combination of reactivity and functional versatility. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
1-[3-(bromomethyl)-1-bicyclo[1.1.1]pentanyl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO/c1-6(10)8-2-7(3-8,4-8)5-9/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMDOFYACVYFAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC(C1)(C2)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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